molecular formula C6H8N2O3 B12890599 2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 827616-02-4

2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B12890599
CAS No.: 827616-02-4
M. Wt: 156.14 g/mol
InChI Key: LRGOPKLRRPYNCL-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carboxylic acid is an organic compound that features an oxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-amino-2-methylpropan-1-ol with an appropriate carboxylic acid derivative can yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The choice of starting materials and reaction conditions can significantly impact the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carboxylic acid is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .

Properties

CAS No.

827616-02-4

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C6H8N2O3/c1-3-5(6(9)10)8-4(2-7)11-3/h2,7H2,1H3,(H,9,10)

InChI Key

LRGOPKLRRPYNCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)CN)C(=O)O

Origin of Product

United States

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